![molecular formula C26H29N5O4S B2467205 1-{3-[(4-异丙苯基)磺酰基][1,2,3]三唑并[1,5-a]喹唑啉-5-基}哌啶-4-羧酸乙酯 CAS No. 892275-63-7](/img/structure/B2467205.png)

1-{3-[(4-异丙苯基)磺酰基][1,2,3]三唑并[1,5-a]喹唑啉-5-基}哌啶-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

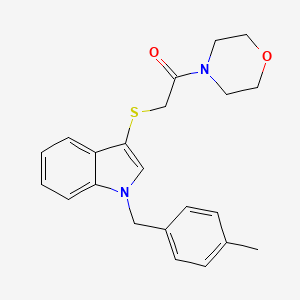

The compound you’re asking about is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry . It includes a triazoloquinazoline core, which is a type of heterocyclic compound that has been studied for its potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The triazoloquinazoline core is a fused ring system containing nitrogen atoms, which can participate in various types of chemical reactions .

Chemical Reactions Analysis

Triazoloquinazoline derivatives can undergo a variety of chemical reactions, particularly at the amide nitrogen and the ester functionality . These reactions can be used to introduce a wide range of functional groups onto the molecule, potentially altering its physical and chemical properties, as well as its biological activity .

科学研究应用

抗菌评估

已合成与 1-{3-[(4-异丙苯基)磺酰基][1,2,3]三唑并[1,5-a]喹唑啉-5-基}哌啶-4-羧酸乙酯相关的化合物,并对其抗菌特性进行了评估。例如,合成了一系列新颖的多核吡啶并[1',2':2,3][1,2,4]三唑并[1,5-c]喹唑啉和噻唑并[3',2':2,3][1,2,4]三唑并[1,5-a]吡啶,并根据元素分析和光谱数据推导了它们的结构。筛选了这些化合物的抗菌活性,突出了此类分子在开发新的抗菌剂方面的潜力 (El‐Kazak & Ibrahim, 2013)。

抗癌评估

此外,已合成类似分子骨架的衍生物,并评估了它们作为抗癌剂的潜力。一项研究详细介绍了哌啶-4-羧酸乙酯附着的 1,3,4-恶二唑杂化物的合成,并研究了它们作为抗癌剂的功效。这项研究强调了这些化合物在药物化学中的用途,特别是在寻找新的抗癌疗法方面 (Rehman 等,2018)。

未来方向

作用机制

Target of Action

It is part of the [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 h )-one scaffold and its analogues, which are known to be biologically active compounds . These compounds have been used in the design and synthesis of various biologically relevant compounds such as antibacterial, anti-HIV, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic agents .

Mode of Action

Compounds with similar structures have shown promising neuroprotective and anti-inflammatory properties .

Biochemical Pathways

Similar compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound may have a role in modulating inflammatory responses.

Result of Action

Similar compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The synthesis of similar compounds has been reported to use eco-compatible catalysts and reaction conditions , suggesting that environmental considerations may play a role in the compound’s synthesis and potentially its action.

属性

IUPAC Name |

ethyl 1-[3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O4S/c1-4-35-26(32)19-13-15-30(16-14-19)23-21-7-5-6-8-22(21)31-24(27-23)25(28-29-31)36(33,34)20-11-9-18(10-12-20)17(2)3/h5-12,17,19H,4,13-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSVSHJRSLELRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-{3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2467123.png)

![1-(Furan-2-ylmethyl)-3-[(1-methyltriazole-4-carbonyl)amino]thiourea](/img/structure/B2467125.png)

![2-[[1-(2,3-Dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2467130.png)

![N-(4-acetylphenyl)-2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2467131.png)

![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2467135.png)

![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467141.png)

![N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2467142.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2467144.png)